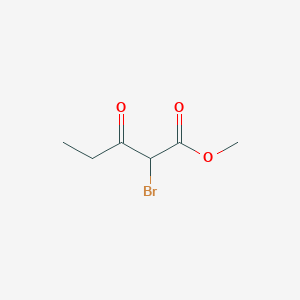

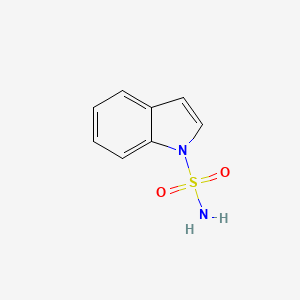

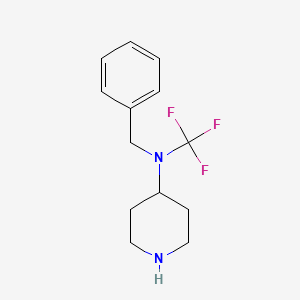

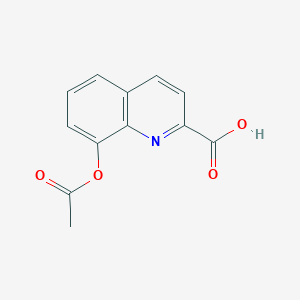

2-(Methylamino)-1-phenylpropan-1-ol;sulfuric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pseudoephedrine sulfate is a sympathomimetic amine commonly used as a decongestant to relieve nasal and sinus congestion caused by colds, allergies, and other respiratory infections . It works by constricting blood vessels in the nasal passages, reducing swelling and allowing for easier breathing . Pseudoephedrine sulfate is a salt form of pseudoephedrine, which is structurally related to ephedrine and belongs to the phenethylamine and amphetamine chemical classes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pseudoephedrine sulfate can be synthesized through various methods. One common synthetic route involves the use of 2-chloropropionyl chloride and benzene as starting materials. These undergo a Friedel-Crafts reaction using a Lewis acid catalyst to generate 2-chloro-1-phenyl-1-propanone. This intermediate is then reacted with methylamine in an aprotic solvent to produce 2-methylamino-1-phenyl-1-propanone .

Industrial Production Methods: Industrial production of pseudoephedrine sulfate often involves the extraction of ephedrine from the Ephedra plant, followed by chemical modification to obtain pseudoephedrine. The extracted alkaloid is purified by recrystallization of its sulfate, oxalate, or hydrochloride from water or ethanol .

Análisis De Reacciones Químicas

Types of Reactions: Pseudoephedrine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Pseudoephedrine can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products:

Oxidation: Produces compounds like norpseudoephedrine.

Reduction: Can yield ephedrine or other reduced derivatives.

Substitution: Results in various substituted amphetamines.

Aplicaciones Científicas De Investigación

Pseudoephedrine sulfate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex alkaloids and pharmaceuticals.

Biology: Studied for its effects on the central nervous system and its role as a sympathomimetic agent.

Medicine: Commonly used as a decongestant in over-the-counter medications.

Industry: Utilized in the production of methamphetamine and other synthetic drugs.

Mecanismo De Acción

Pseudoephedrine sulfate exerts its effects by stimulating alpha-adrenergic receptors in the respiratory mucosa, causing vasoconstriction. This reduces blood flow to the nasal passages, decreasing swelling and congestion . Additionally, it stimulates beta-adrenergic receptors, leading to bronchial relaxation, increased heart rate, and contractility . The compound acts as a norepinephrine releasing agent, indirectly activating adrenergic receptors .

Comparación Con Compuestos Similares

Ephedrine: Structurally similar but has stronger effects on the central nervous system.

Phenylephrine: Another decongestant with a similar mechanism of action but less effective in some cases.

Amphetamine: Shares structural similarities but has a much stronger stimulant effect on the central nervous system.

Uniqueness: Pseudoephedrine sulfate is unique in its balance of efficacy and safety as a decongestant. It has a milder effect on the central nervous system compared to ephedrine and amphetamine, making it suitable for over-the-counter use .

Propiedades

IUPAC Name |

2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H15NO.H2O4S/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h2*3-8,10-12H,1-2H3;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVQBDOACNULDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)

![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)